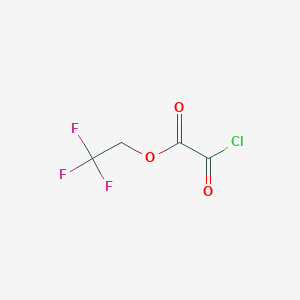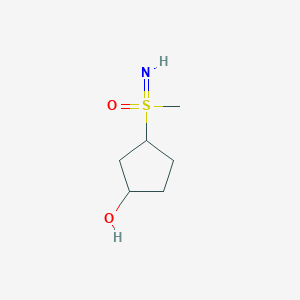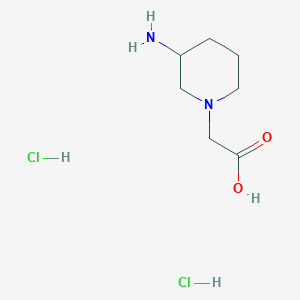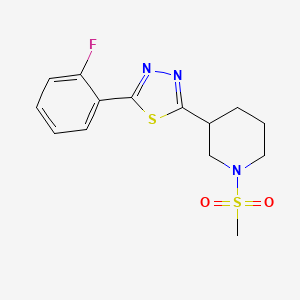
2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate is a chemical compound with the CAS Number: 958649-45-1 . It has a molecular weight of 190.51 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2ClF3O3/c5-2(9)3(10)11-1-4(6,7)8/h1H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its behavior and interactions. For this compound, the available information indicates that it has a molecular weight of 190.51 .Wissenschaftliche Forschungsanwendungen
Fluorinated Amido Esters Synthesis Research by Dao Thi et al. (2018) explored the transformation of 4-Trifluoromethyl-3-oxo-β-lactams into fluorinated amido esters through unexpected C3-C4 bond fission. This study highlighted the reactivity of related fluorinated compounds, shedding light on new synthetic pathways and reaction mechanisms for producing complex fluorinated molecules, which could have implications for 2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate and similar structures (Dao Thi et al., 2018).
Trifluoroethylation of Organoboronic Acids Zhao and Hu (2012) detailed a method for the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters. Their work underscores the importance of introducing fluorinated moieties into organic molecules, a process that significantly alters biological activities. This study provides insights into methodologies that could be applicable to or inspired by this compound (Zhao & Hu, 2012).
One-Pot Parallel Synthesis of Oxamides Bogolubsky et al. (2015) developed a one-pot parallel synthesis of N(1)-aryl-N(2)-alkyl-substituted oxamides using 2,2,2-trifluoroethyl chlorooxoacetate, demonstrating higher efficiency over known reagents. This method's success in preparing HIV entry inhibitors illustrates the compound's utility in streamlining the synthesis of biologically active molecules (Bogolubsky et al., 2015).
Alpha-Trifluoromethylated Carbanion Synthons Uneyama, Katagiri, and Amii (2008) discussed the synthesis and applications of alpha-trifluoromethylated carbanions, providing a foundation for developing new synthetic strategies for incorporating trifluoromethyl groups into target molecules. This research could offer conceptual frameworks relevant to compounds like this compound, especially in designing new reactions and materials (Uneyama et al., 2008).
Polymerization of Fluorinated Monomers Patil and Améduri (2013) reviewed the polymerization of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, highlighting the high-tech applications of their copolymers and terpolymers. The unique properties of fluorinated polymers underscore the potential of fluorinated esters like this compound in materials science and engineering (Patil & Améduri, 2013).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl 2-chloro-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3O3/c5-2(9)3(10)11-1-4(6,7)8/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEARFTWVELJQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
958649-45-1 |
Source


|
| Record name | 2,2,2-trifluoroethyl 2-chloro-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2798807.png)

![2-[[1-[2-(2,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2798813.png)

![N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2798816.png)
![3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2798817.png)

![1-(4-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2798820.png)
![2-({[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2798822.png)